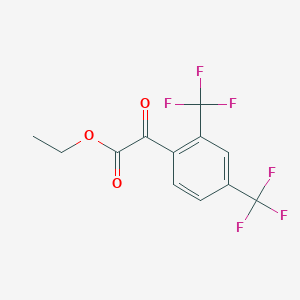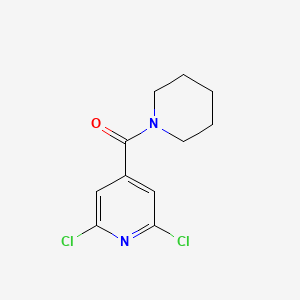
2-(Methylsulfonyl)-5-(trifluoromethyl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Methylsulfonyl)-5-(trifluoromethyl)aniline is an organic compound characterized by the presence of a trifluoromethyl group and a methylsulfonyl group attached to an aniline ring
Métodos De Preparación
The synthesis of 2-(Methylsulfonyl)-5-(trifluoromethyl)aniline typically involves the introduction of the trifluoromethyl and methylsulfonyl groups onto an aniline precursor. One common synthetic route includes the following steps:
Nitration: The starting aniline compound undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amino group.
Trifluoromethylation: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.
Methylsulfonylation: The methylsulfonyl group is introduced using reagents like methylsulfonyl chloride.
Industrial production methods often involve optimizing these steps to achieve high yields and purity, utilizing catalysts and specific reaction conditions to enhance efficiency .
Análisis De Reacciones Químicas
2-(Methylsulfonyl)-5-(trifluoromethyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the trifluoromethyl group or the sulfonyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring, influenced by the electron-withdrawing effects of the trifluoromethyl and methylsulfonyl groups.
Coupling Reactions: The compound can participate in coupling reactions to form more complex structures.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various catalysts for substitution and coupling reactions .
Aplicaciones Científicas De Investigación
2-(Methylsulfonyl)-5-(trifluoromethyl)aniline has several scientific research applications:
Pharmaceuticals: It is used as an intermediate in the synthesis of drugs, particularly those requiring fluorinated aromatic compounds for enhanced metabolic stability and bioavailability.
Agrochemicals: The compound is utilized in the development of herbicides and pesticides due to its ability to disrupt biological pathways in target organisms.
Materials Science: It is employed in the synthesis of advanced materials, including polymers and coatings, where the trifluoromethyl group imparts unique properties such as hydrophobicity and chemical resistance
Mecanismo De Acción
The mechanism of action of 2-(Methylsulfonyl)-5-(trifluoromethyl)aniline involves its interaction with molecular targets through its functional groups. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its passage through biological membranes. The methylsulfonyl group can participate in hydrogen bonding and other interactions with target proteins or enzymes, modulating their activity. These interactions can lead to the inhibition or activation of specific biochemical pathways .
Comparación Con Compuestos Similares
Similar compounds to 2-(Methylsulfonyl)-5-(trifluoromethyl)aniline include:
- 2-(Methylsulfonyl)-4-(trifluoromethyl)aniline
- 2-(Methylsulfonyl)-6-(trifluoromethyl)aniline
- 2-(Ethylsulfonyl)-5-(trifluoromethyl)aniline
Compared to these compounds, this compound is unique due to the specific positioning of its functional groups, which can influence its reactivity and interaction with biological targets. The trifluoromethyl group at the 5-position and the methylsulfonyl group at the 2-position create a distinct electronic environment on the aromatic ring, affecting its chemical behavior and applications .
Propiedades
IUPAC Name |
2-methylsulfonyl-5-(trifluoromethyl)aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F3NO2S/c1-15(13,14)7-3-2-5(4-6(7)12)8(9,10)11/h2-4H,12H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNEFTABJIPDJBV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=C(C=C(C=C1)C(F)(F)F)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F3NO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70382249 |
Source


|
| Record name | 2-(Methanesulfonyl)-5-(trifluoromethyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70382249 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
402-19-7 |
Source


|
| Record name | 2-(Methanesulfonyl)-5-(trifluoromethyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70382249 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(Methylsulfonyl)-5-(trifluoromethyl)aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[4-Fluoro-3-(trifluoromethyl)phenyl]furan-2-carbaldehyde](/img/structure/B1304006.png)
![1-[4-(Trifluoromethoxy)phenyl]-1H-pyrrole-2-carbaldehyde](/img/structure/B1304007.png)



![1-[4-(Trifluoromethyl)pyrimidin-2-yl]-1,4-diazepane](/img/structure/B1304014.png)






